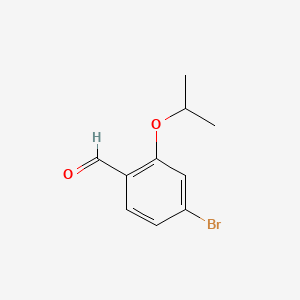

4-Bromo-2-isopropoxybenzaldehyde

Description

Contextualization within the Field of Bifunctional Aromatic Compounds

4-Bromo-2-isopropoxybenzaldehyde is classified as a bifunctional aromatic compound. This class of molecules is characterized by the presence of two distinct reactive sites on an aromatic scaffold. In this specific molecule, the aldehyde group (-CHO) and the bromo group (-Br) represent these two functional handles. The aldehyde is susceptible to nucleophilic attack and can undergo a variety of transformations, while the carbon-bromine bond allows for reactions typical of aryl halides, such as cross-coupling reactions. adpharmachem.com The presence of the isopropoxy ether group also influences the electronic properties and reactivity of the benzene (B151609) ring. This dual reactivity allows for selective and sequential chemical modifications, enabling chemists to construct complex molecular architectures in a controlled manner.

Significance as a Versatile Synthetic Intermediate

The strategic placement of the functional groups in this compound makes it a highly valuable intermediate in multi-step organic synthesis. The aldehyde functionality can be readily converted into other groups; for example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or transformed via reactions like reductive amination. adpharmachem.comacs.org The bromine atom, on the other hand, is a key site for forming new carbon-carbon or carbon-heteroatom bonds, most commonly through palladium-catalyzed cross-coupling reactions. adpharmachem.com This versatility allows for the introduction of diverse substituents onto the aromatic ring. The synthesis of related compounds, such as 4-bromo-2-methoxybenzaldehyde, highlights the careful reaction conditions needed to manage the reactivity of these functional groups and avoid side reactions. google.com

Overview of Research Trajectories and Academic Contributions

Recent research has highlighted the role of this compound as a key starting material in medicinal chemistry. A significant area of application is in the development of antiviral agents. For instance, it has been used as a crucial intermediate in the synthesis of inhibitors targeting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. acs.orgscienceopen.com In these syntheses, the aldehyde group is typically utilized for reductive amination to link the benzaldehyde (B42025) moiety to a core scaffold. acs.org

Furthermore, this compound has found use in fragment-based drug discovery. It was employed in the synthesis of molecules designed to stabilize protein-protein interactions, a modern approach in the development of new therapeutics. acs.org The broader family of substituted benzaldehydes is also under active investigation for its potential in cancer therapy, particularly as inhibitors of enzymes like aldehyde dehydrogenases (ALDH), which are overexpressed in certain cancer cells. chemicalbook.combrad.ac.uk While not all research involves the 4-bromo-2-isopropoxy isomer specifically, these studies underscore the general importance of the substituted benzaldehyde scaffold in generating biologically active molecules.

Compound Properties

| Property | Value | Source |

| CAS Number | 1099672-01-1 | bldpharm.combldpharm.com |

| Molecular Formula | C10H11BrO2 | bldpharm.com |

| Molecular Weight | 243.10 g/mol | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWKJHWWEJTFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742668 | |

| Record name | 4-Bromo-2-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099672-01-1 | |

| Record name | 4-Bromo-2-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 4 Bromo 2 Isopropoxybenzaldehyde

Precursor Synthesis: Regioselective Alkylation of Hydroxybenzaldehydes

The introduction of the isopropoxy group onto a hydroxybenzaldehyde scaffold is a critical step in forming the ether linkage. This is most commonly achieved through nucleophilic substitution reactions where a phenoxide acts as the nucleophile.

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a suitable organohalide. wikipedia.orgchemeurope.com In the context of synthesizing the precursor 2-isopropoxybenzaldehyde (B1295665), this reaction involves the deprotonation of 2-hydroxybenzaldehyde to form a phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an isopropyl halide. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com

The reaction is generally represented as:

Deprotonation: 2-hydroxybenzaldehyde + Base → Sodium 2-formylphenoxide

Substitution: Sodium 2-formylphenoxide + 2-halopropane → 2-isopropoxybenzaldehyde + Sodium Halide

Optimization of this synthesis is crucial, as the alkylating agent (isopropyl halide) is a secondary halide, making the E2 elimination reaction a significant competitive pathway. chemeurope.commasterorganicchemistry.com Key parameters must be carefully controlled to maximize the yield of the desired ether.

Key Reaction Parameters for Williamson Ether Synthesis:

| Parameter | Options & Considerations | Effect on Reaction |

| Base | NaH, K₂CO₃, Cs₂CO₃, NaOH | Strong bases like sodium hydride (NaH) ensure complete deprotonation but can promote elimination. youtube.com Weaker bases like potassium carbonate (K₂CO₃) are often preferred to minimize side reactions. organic-synthesis.comresearchgate.net |

| Alkylating Agent | 2-bromopropane, 2-iodopropane | Iodides are better leaving groups than bromides, leading to faster reaction rates. francis-press.com However, they are more expensive. Secondary halides increase the likelihood of elimination. masterorganicchemistry.com |

| Solvent | DMF, Acetone, Acetonitrile, DMSO | Polar aprotic solvents are ideal as they solvate the cation but not the nucleophilic phenoxide, accelerating the SN2 reaction rate. masterorganicchemistry.comfrancis-press.com |

| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate but significantly favor the competing elimination reaction over substitution. chemeurope.com Therefore, the lowest effective temperature is typically used. |

While the Williamson synthesis is the most common method, other protocols can be employed for etherification. One notable alternative is the Mitsunobu reaction, which allows for the conversion of alcohols to ethers under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). However, this method is more frequently used for more complex molecules and can be less atom-economical for a simple synthesis like this.

More recently, novel strategies such as reductive etherification have been developed, which form ethers directly from an alcohol and an aldehyde. chemrxiv.org These methods, however, are not yet standard practice for this specific transformation.

Direct Halogenation Approaches for Aromatic Bromination

Once the 2-isopropoxybenzaldehyde precursor is obtained, the final step is the regioselective introduction of a bromine atom onto the aromatic ring. This is accomplished via electrophilic aromatic substitution.

In electrophilic aromatic substitution, an electrophile (in this case, an electrophilic bromine species) attacks the electron-rich benzene (B151609) ring. The existing substituents on the ring dictate the position of the incoming electrophile. The isopropoxy group (-OCH(CH₃)₂) is a strong activating group and an ortho, para-director due to resonance electron donation. The aldehyde group (-CHO) is a deactivating group and a meta-director.

The powerful para-directing influence of the isopropoxy group at position 2, combined with steric hindrance at the ortho positions (positions 3 and 1), strongly favors the substitution of bromine at the C4 position. This results in high regioselectivity for the desired 4-Bromo-2-isopropoxybenzaldehyde product.

The most direct method for bromination is the use of molecular bromine (Br₂). acsgcipr.org Due to the activated nature of the 2-isopropoxybenzaldehyde ring, the reaction often proceeds without the need for a Lewis acid catalyst, which is typically required for less reactive aromatic compounds.

Factors Influencing Bromination with Br₂:

| Parameter | Options & Considerations | Effect on Selectivity and Yield |

| Solvent | Acetic Acid, Dichloromethane (CH₂Cl₂), Carbon Tetrachloride (CCl₄) | The choice of solvent can influence the reaction rate and help control the reaction temperature. Acetic acid is a common choice for aromatic brominations. |

| Catalyst | None, FeBr₃ (optional) | A catalyst is generally not required for this activated substrate. Its use could lead to over-bromination or side reactions. |

| Temperature | 0 °C to Room Temperature | The reaction is typically run at low temperatures to control the reaction rate and prevent the formation of poly-brominated byproducts. |

| Stoichiometry | 1 equivalent of Br₂ | Careful control of the amount of bromine is essential to ensure mono-bromination and achieve a high yield of the target product. |

Handling molecular bromine can be hazardous due to its high toxicity and corrosivity. nih.gov A safer and more convenient alternative is the in situ generation of the brominating agent from more stable precursors. nih.gov

N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. In the presence of an acid catalyst or on a solid support like silica (B1680970) gel, NBS serves as a source of electrophilic bromine (Br⁺). nih.gov This method provides a low, steady concentration of the brominating species, allowing for highly controlled and selective bromination, often resulting in high yields. nih.gov

Oxidative Bromination: This approach involves the oxidation of a stable bromide salt (e.g., NaBr, KBr) or hydrobromic acid (HBr) to generate molecular bromine or another electrophilic bromine species directly in the reaction mixture. nih.govgoogle.comresearchgate.net This avoids the need to store and handle elemental bromine. The mechanism involves the oxidation of the bromide ion (Br⁻) to Br₂ by an oxidizing agent.

Comparison of In Situ Brominating Systems:

| Reagent System | Oxidizing Agent | Mechanism | Efficiency & Remarks |

| KBr / KBrO₃ | Potassium bromate (B103136) (KBrO₃) | In acidic solution, bromate and bromide ions react to form molecular bromine. | An effective method for generating bromine in situ for various aromatic substrates. sunankalijaga.org |

| HBr / H₂O₂ | Hydrogen peroxide | H₂O₂ oxidizes HBr to Br₂ and water. | A "green" approach as the only byproduct is water. The reaction conditions are typically mild. nih.gov |

| NaBr / NaOCl | Sodium hypochlorite | Hypochlorite oxidizes bromide ions to generate the active brominating species. | A cost-effective and straightforward protocol demonstrated to be effective for a range of substrates. nih.gov |

These in situ methods offer significant advantages in terms of safety and handling, making them attractive alternatives to the use of molecular bromine for the synthesis of this compound.

Comparison of Bromination Methods: Academic and Industrial Perspectives

The introduction of a bromine atom onto an aromatic ring is a cornerstone of organic synthesis, yet the choice of method can differ significantly between academic research and industrial production. These differences are often dictated by varying priorities, such as scale, cost, safety, and environmental impact.

From an academic standpoint, the focus is often on reaction efficiency, substrate scope, and regioselectivity. Direct bromination of 2-isopropoxybenzaldehyde would be a primary route explored. The isopropoxy group and the aldehyde group are both ortho-, para-directing. However, the bulky isopropoxy group offers significant steric hindrance at the ortho-position, while the aldehyde is a deactivating group. This electronic and steric profile favors bromination at the position para to the isopropoxy group, leading to the desired 4-bromo product.

In an industrial context, the primary concerns shift to economic viability and operational safety. While direct bromination with molecular bromine (Br₂) is effective, it generates stoichiometric amounts of hydrogen bromide (HBr) as a byproduct. mdpi.comieeecss.org Managing this corrosive and hazardous gas adds complexity and cost to the process, making HBr recovery or neutralization a significant issue on a large scale. mdpi.comieeecss.org Industrial processes, therefore, often favor methods that improve bromine atom economy or simplify byproduct handling. One patented approach for related substituted benzaldehydes involves a two-stage bromination: an initial reaction with less than a stoichiometric amount of bromine, followed by the addition of a bromide ion oxidizer to react with the in situ generated HBr, thereby consuming the byproduct to generate more brominating agent. mdpi.com Another industrial method avoids the direct generation of HBr by using a brominating agent couple, such as hydrobromic acid and a bromide ion oxidizer, from the start. ieeecss.org

Below is a comparative table summarizing these perspectives:

| Feature | Academic Perspective | Industrial Perspective |

| Primary Reagent | Molecular Bromine (Br₂) for directness and high reactivity. | Alternative brominating agents (e.g., HBr/oxidizer couples) to manage byproducts. ieeecss.org |

| Key Objective | High yield, high regioselectivity, novel methodology. | Low cost, high throughput, operational safety, waste minimization. |

| Byproduct (HBr) | Often considered a standard outcome to be removed during workup. | A significant process challenge requiring costly recovery or disposal systems. mdpi.comieeecss.org |

| Solvent | Glacial acetic acid is common, though various solvents may be explored. mdpi.com | Water or water-immiscible organic solvents may be preferred for easier separation and handling. |

| Innovation Focus | Catalytic methods (e.g., Palladium-catalyzed C-H activation) for selective bromination. lonnmeter.com | Process intensification, such as in situ byproduct utilization to improve atom economy. mdpi.com |

Multi-Step Synthetic Sequences: Strategic Functional Group Interconversions

Multi-step syntheses provide alternative pathways to the target molecule, often circumventing issues of regioselectivity or harsh reaction conditions associated with direct functionalization. nih.govcambridge.org These routes rely on strategic transformations where functional groups are introduced sequentially.

Metal-Halogen Exchange and Formylation Reactions

One powerful strategy involves the creation of an organometallic intermediate from a poly-halogenated precursor, followed by quenching with a formylating agent. sensotech.comresearchgate.net This approach shifts the challenge of regioselectivity to the synthesis of the starting material.

A plausible route to this compound begins with 1,4-dibromo-2-isopropoxybenzene. The synthesis proceeds as follows:

Metal-Halogen Exchange: The starting material is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (typically -78 °C or lower). e-bookshelf.dersc.org The bromine atom at position 1 is more sterically accessible and is preferentially exchanged with lithium, forming a highly reactive aryllithium intermediate. The low temperature is crucial to prevent side reactions. e-bookshelf.de

Formylation: The aryllithium species is then reacted with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is the most common and cost-effective choice for this transformation. sensotech.comresearchgate.net

Workup: The reaction is quenched with an aqueous acid, which hydrolyzes the intermediate to yield the final aldehyde product, this compound.

This sequence is highly effective for preparing substituted benzaldehydes and offers excellent control over the position of the aldehyde group. acs.orgrsc.orgvapourtec.com

Nucleophilic Aromatic Substitution Precursors: Design and Execution

Another sophisticated multi-step approach utilizes a Nucleophilic Aromatic Substitution (SNAr) reaction to introduce the isopropoxy group. rsc.orgresearchgate.net This method requires a precursor with a good leaving group (typically a halogen like fluorine) and a strong electron-withdrawing group (like the aldehyde) positioned ortho or para to it, which activates the aromatic ring for nucleophilic attack. researchgate.net

A representative synthesis for this compound via this pathway is outlined below:

Precursor Synthesis: The key intermediate, 4-Bromo-2-fluorobenzaldehyde, is first prepared. This is often accomplished using the metal-halogen exchange and formylation sequence described previously, starting from 1,4-dibromo-2-fluorobenzene. rsc.org Selective metal-halogen exchange at the bromine position is efficient, followed by formylation with DMF to yield the precursor aldehyde.

Nucleophilic Aromatic Substitution (SNAr): The 4-Bromo-2-fluorobenzaldehyde is then reacted with isopropanol (B130326) in the presence of a base, such as potassium carbonate. The isopropanol is deprotonated by the base to form the isopropoxide nucleophile, which attacks the carbon atom bearing the fluorine atom. The aldehyde group at the ortho position stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the displacement of the fluoride (B91410) ion. researchgate.net

This SNAr strategy is particularly advantageous for industrial applications as it often uses less hazardous reagents and milder conditions than organometallic routes.

| Synthetic Route | Starting Material Example | Key Steps | Advantages |

| Metal-Halogen Exchange & Formylation | 1,4-dibromo-2-isopropoxybenzene | 1. Lithiation with BuLi at -78°C2. Reaction with DMF | Direct, high regioselectivity for aldehyde placement. sensotech.com |

| SNAr via Fluoro Precursor | 1,4-dibromo-2-fluorobenzene | 1. Synthesis of 4-bromo-2-fluorobenzaldehyde2. SNAr with isopropanol & K₂CO₃ | Avoids cryogenic organolithium chemistry in the final step, often uses milder conditions. |

Process Development and Scale-Up Considerations in Academic Synthesis

Translating a laboratory synthesis into a more robust and scalable process, even within an academic setting, requires consideration of modern chemical engineering principles. This involves optimizing reaction conditions and employing advanced technologies to improve safety, efficiency, and reproducibility.

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction time.

Metal-Halogen Exchange: The generation of aryllithium intermediates is rapid and highly exothermic. In a continuous flow reactor, small volumes of reagents are mixed continuously, allowing for superior heat transfer and precise temperature control, which minimizes the formation of side products. This enhanced safety profile is a major benefit when working with pyrophoric reagents like butyllithium.

Bromination: For direct bromination reactions, molecular bromine can be generated in situ from safer precursors (e.g., HBr and an oxidant) in one module of a flow reactor and immediately mixed with the substrate in a subsequent module. This avoids the storage and handling of bulk quantities of toxic liquid bromine and allows for precise control over stoichiometry and residence time, improving selectivity.

Automated Crystallization Techniques for Product Isolation

The isolation and purification of the final product, this compound, via crystallization is a critical step that dictates purity and handling properties. Automated crystallization platforms can significantly enhance the reproducibility and efficiency of this process.

These systems integrate Process Analytical Technology (PAT) tools for real-time monitoring and control.

In-line Monitoring: Probes can be inserted directly into the crystallizer to monitor key parameters in real-time. Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can track the concentration of the solute in the solution, allowing for precise control over supersaturation—the driving force for crystallization. ieeecss.org Other tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count, providing insight into nucleation and growth kinetics. mdpi.com

Feedback Control: Data from these in-line sensors can be fed to a control system that automatically adjusts process parameters. For example, the cooling rate or the addition rate of an anti-solvent can be dynamically controlled to maintain an optimal level of supersaturation. This prevents uncontrolled, rapid nucleation that leads to small, impure crystals and instead promotes the slow, steady growth of larger, purer crystals.

By leveraging automation, researchers can systematically screen a wide range of crystallization conditions (solvents, cooling profiles, etc.) to quickly identify the optimal parameters for isolating this compound with high purity and consistent crystal morphology.

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Isopropoxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a highly reactive functional center, susceptible to oxidation, reduction, and a variety of carbon-carbon bond-forming reactions.

The aldehyde functionality of 4-Bromo-2-isopropoxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-bromo-2-isopropoxybenzoic acid. This transformation is a fundamental step in the synthesis of various derivatives. Selective oxidation can be achieved using a range of oxidizing agents, with conditions chosen to avoid reactions at the aryl bromide or isopropoxy ether.

One effective method involves the use of Oxone (potassium peroxymonosulfate), which can provide high yields for the oxidation of aldehydes to carboxylic acids. orgsyn.org In some protocols, the oxidation is catalyzed by iodo-benzenesulfonic acid derivatives, which are generated in situ and serve as the active catalytic species for the alcohol oxidation. orgsyn.org

| Reactant | Reagent/Catalyst | Product |

| This compound | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | 4-Bromo-2-isopropoxybenzoic acid |

The aldehyde group can be selectively reduced to a primary alcohol, yielding (4-bromo-2-isopropoxyphenyl)methanol. This transformation provides access to benzyl (B1604629) alcohol derivatives, which are themselves important intermediates. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. The reaction conditions are typically mild, preserving the integrity of the aryl bromide bond.

Furthermore, more complex reductive pathways, such as reductive amination, can be initiated at the aldehyde. This involves the reaction with an amine to form an imine, which is then reduced in situ to the corresponding amine. For instance, reductive amination with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a well-established method. acs.org

| Reactant | Reagent | Product |

| This compound | Sodium Borohydride (NaBH₄) | (4-Bromo-2-isopropoxyphenyl)methanol |

| This compound | Primary/Secondary Amine, NaBH(OAc)₃ | N-Substituted (4-bromo-2-isopropoxyphenyl)methanamine |

The electrophilic carbon of the aldehyde group is a prime site for nucleophilic attack, facilitating a variety of condensation reactions that form new carbon-carbon bonds.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine. wikipedia.orgresearchgate.net The reaction with this compound involves the nucleophilic addition of the deprotonated active methylene compound to the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product, often a conjugated enone. wikipedia.org

Common active methylene compounds include malonic acid, diethyl malonate, malononitrile, and ethyl acetoacetate. wikipedia.org When malonic acid is used in the presence of pyridine, the condensation is often followed by decarboxylation, a variant known as the Doebner modification. wikipedia.orgorganic-chemistry.org The reaction is highly efficient for creating substituted alkenes. Research has shown that p-bromo derivatives of benzaldehyde (B42025) undergo this reaction with high conversion rates. mdpi.com

| Active Methylene Compound | Catalyst | Expected Product with this compound |

| Malononitrile | Piperidine | 2-(4-Bromo-2-isopropoxybenzylidene)malononitrile |

| Diethyl malonate | Piperidine | Diethyl 2-(4-bromo-2-isopropoxybenzylidene)malonate |

| Malonic Acid | Pyridine | 3-(4-Bromo-2-isopropoxyphenyl)acrylic acid (after decarboxylation) |

In Aldol-type reactions , this compound, which lacks α-hydrogens and cannot enolize, can act as the electrophilic partner in a crossed-aldol condensation. masterorganicchemistry.com When reacted with an enolizable aldehyde or ketone in the presence of a base, it forms a β-hydroxy carbonyl compound. wikipedia.org Subsequent heating can lead to dehydration, yielding an α,β-unsaturated carbonyl compound, the aldol condensation product. masterorganicchemistry.com

The Biginelli reaction is a one-pot, three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org This acid-catalyzed reaction involves an aryl aldehyde, urea (B33335) (or thiourea), and a β-dicarbonyl compound, typically ethyl acetoacetate. wikipedia.orgjsynthchem.com this compound serves as the aryl aldehyde component. The proposed mechanism often begins with the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate, which is then attacked by the enol of the β-ketoester. wikipedia.orgresearchgate.netunair.ac.id Subsequent cyclization and dehydration yield the final heterocyclic product. wikipedia.org

| Reaction Type | Key Reactants | Product Type |

| Crossed Aldol | This compound, Enolizable Ketone (e.g., Acetone), Base | β-Hydroxy Ketone |

| Biginelli | This compound, Urea, Ethyl Acetoacetate, Acid Catalyst | Dihydropyrimidinone |

Condensation Reactions: Formation of Carbon-Carbon Bonds

Reactivity of the Aryl Halide Functionality

The carbon-bromine bond on the aromatic ring exhibits reactivity characteristic of aryl halides. Unlike alkyl halides, aryl halides are generally unreactive towards traditional SN2 nucleophilic substitution reactions. wikipedia.orgdoubtnut.com This low reactivity is attributed to the resonance stabilization between the halogen's lone pairs and the aromatic π-system, which imparts partial double-bond character to the C-Br bond, making it stronger. doubtnut.comuqu.edu.sa

Nucleophilic aromatic substitution (SNAr) can occur but typically requires harsh conditions or the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. wikipedia.orglibretexts.org In this compound, the aldehyde group is electron-withdrawing, but it is positioned meta to the bromine atom. This positioning has a much weaker activating effect on SNAr compared to an ortho or para substituent, as it cannot directly delocalize the negative charge of the intermediate Meisenheimer complex. libretexts.org The isopropoxy group at the ortho position is electron-donating, which further deactivates the ring towards nucleophilic attack.

Despite the low reactivity towards nucleophilic substitution, the aryl bromide functionality is highly valuable for its participation in organometallic reactions. It can be converted into organometallic reagents, such as Grignard reagents (by reaction with magnesium metal) or organolithium species (by reaction with an alkyllithium reagent). These intermediates can then react with various electrophiles. More commonly, the C-Br bond serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Diverse Nucleophiles

The general mechanism of an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromide) to form a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netstrath.ac.uk Subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substitution product. The rate and feasibility of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. researchgate.netstrath.ac.uk

While specific studies on this compound are not extensively detailed in the provided results, the principles of SNAr reactions on similar substituted benzaldehydes provide a strong basis for predicting its reactivity. For instance, reactions of halogenated benzaldehydes with nucleophiles like amines, thiols, and alkoxides are common transformations. nih.gov The aldehyde group's ability to activate the ring towards nucleophilic attack is a well-established principle in organic chemistry. nih.gov It is important to note that the reaction can sometimes be regioselective, with the position of substitution being influenced by the electronic and steric effects of the substituents present on the ring. wuxibiology.com

| Nucleophile Type | Potential Product | Reaction Conditions |

| Amines (e.g., R₂NH) | 4-(Dialkylamino)-2-isopropoxybenzaldehyde | Typically requires a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures. nih.gov |

| Thiols (e.g., RSH) | 4-(Alkylthio)-2-isopropoxybenzaldehyde | Often carried out in the presence of a base to generate the more nucleophilic thiolate anion. |

| Alkoxides (e.g., RO⁻) | 4-Alkoxy-2-isopropoxybenzaldehyde | Requires a strong base or pre-formed alkoxide in a suitable solvent. |

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound. rsc.orgnih.gov For this compound, this reaction allows for the introduction of a wide range of alkyl, alkenyl, aryl, and heteroaryl groups at the 4-position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net

Scope: The reaction is known for its broad substrate scope and functional group tolerance. nih.gov A variety of boronic acids and their esters can be used, allowing for the synthesis of a diverse array of biaryl and related structures. rsc.org The reaction conditions are typically mild, often employing a palladium catalyst, a base (such as potassium carbonate or potassium phosphate), and a suitable solvent system (like dioxane, toluene, or aqueous mixtures). researchgate.netgoogle.com

Limitations: While generally robust, the Suzuki-Miyaura coupling can have limitations. Sterically hindered substrates may react sluggishly, and certain functional groups can interfere with the catalyst or the organoboron reagent. In some cases, competitive side reactions, such as homo-coupling of the boronic acid, can occur. The choice of catalyst, ligand, and base is often crucial for achieving high yields and selectivity, especially with challenging substrates. nih.gov

| Boronic Acid/Ester | Product |

| Phenylboronic acid | 2-Isopropoxy-4-phenylbenzaldehyde |

| Alkylboronic acid | 4-Alkyl-2-isopropoxybenzaldehyde |

| Alkenylboronic acid | 4-Alkenyl-2-isopropoxybenzaldehyde |

| Heteroarylboronic acid | 4-Heteroaryl-2-isopropoxybenzaldehyde |

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction would allow for the introduction of a vinyl group at the 4-position of this compound. The mechanism proceeds through oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination.

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.netbyjus.comwikipedia.orglibretexts.orgorganic-chemistry.org This reaction would yield a 4-alkynyl-2-isopropoxybenzaldehyde derivative. The catalytic cycle is thought to involve separate palladium and copper cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. researchgate.netlibretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orglibretexts.org

Applications: Both Heck and Sonogashira couplings are widely used in the synthesis of natural products, pharmaceuticals, and organic materials due to their reliability and functional group tolerance. byjus.comwikipedia.org For this compound, these reactions provide access to conjugated systems that can be further elaborated.

| Coupling Reaction | Reactant | Product |

| Heck | Alkene (e.g., Styrene) | 2-Isopropoxy-4-vinylbenzaldehyde derivative |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | 2-Isopropoxy-4-(phenylethynyl)benzaldehyde |

Beyond Suzuki, Heck, and Sonogashira reactions, other cross-coupling methodologies can be applied to this compound. These include:

Stille Coupling: This reaction utilizes a palladium catalyst to couple the aryl bromide with an organotin reagent. It is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. nih.gov

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide in the presence of a palladium or nickel catalyst. Organozinc reagents are generally more reactive than organoboron or organotin compounds. nih.gov

Hiyama Coupling: This involves the coupling of an aryl halide with an organosilicon compound, activated by a fluoride (B91410) source.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. This provides an alternative to classical nucleophilic aromatic substitution for the synthesis of arylamines.

Each of these methods offers a unique set of advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions, providing a broad toolkit for the derivatization of this compound. nih.gov

Chemo- and Regioselective Transformations of Both Functional Groups

The presence of both an aldehyde and an aryl bromide on this compound allows for selective transformations of one group in the presence of the other, a concept known as chemoselectivity. Furthermore, regioselectivity refers to the preferential reaction at one position over another. google.com

For instance, the aldehyde group can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride, leaving the aryl bromide intact. Conversely, the aldehyde can be protected as an acetal, allowing for reactions to be carried out at the C-Br bond, such as Grignard reagent formation or cross-coupling, followed by deprotection to regenerate the aldehyde.

Regioselective reactions can also be envisioned. For example, in the presence of multiple halogen atoms, the reactivity towards cross-coupling can differ, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. libretexts.org While this compound has only one halogen, in more complex derivatives, this reactivity difference can be exploited for sequential couplings.

Applications of 4 Bromo 2 Isopropoxybenzaldehyde As a Strategic Building Block in Advanced Synthesis

Construction of Complex Organic Architectures

The unique substitution pattern of 4-bromo-2-isopropoxybenzaldehyde makes it a strategic starting material for the assembly of intricate molecular frameworks. bldpharm.com The presence of multiple functional groups allows for sequential and regioselective reactions, enabling chemists to build complex structures with high degrees of control.

A notable example is its use in the synthesis of potent inhibitors for the SARS-CoV-2 main protease (Mpro). acs.orgscienceopen.com In this multi-step synthesis, this compound was used to introduce the (4-bromo-2-isopropoxybenzyl) moiety into a diazepane scaffold. acs.org This was achieved through a reductive amination reaction, a fundamental carbon-nitrogen bond-forming reaction where the aldehyde reacts with an amine to form an imine, which is then reduced in situ to the corresponding amine. This specific fragment was crucial for optimizing the binding of the final inhibitor molecule within the S2 pocket of the enzyme. acs.orgscienceopen.com The successful incorporation of this building block demonstrates its utility in constructing complex, multi-ring heterocyclic systems that are of significant interest in drug discovery.

Role in Medicinal Chemistry Research: Precursors for Bioactive Scaffolds

In medicinal chemistry, the discovery of new therapeutic agents often relies on the synthesis of novel molecular scaffolds. This compound serves as a key precursor for such bioactive structures, providing a foundation for further chemical modification. scienceopen.com

This benzaldehyde (B42025) derivative is an important intermediate in the synthesis of pharmaceutical compounds. bldpharm.commedchemexpress.com Its application is prominently highlighted in the development of a hit-to-lead optimization campaign for a SARS-CoV-2 Mpro inhibitor. acs.orgscienceopen.com Researchers prepared a key intermediate, (4-(4-Bromo-2-isopropoxybenzyl)-1,4-diazepan-1-yl)(5-chloropyridin-3-yl)methanone, directly from this compound. acs.org This synthesis underscores the compound's role in creating advanced intermediates that are steps away from the final active pharmaceutical ingredient. The ability to use this building block in high-throughput medicinal chemistry allows for the rapid generation of compound libraries to accelerate the discovery of lead compounds. nih.gov

Table 1: Synthesis of a Pharmaceutical Intermediate

| Starting Material | Key Reagent | Product | Application | Reference |

| This compound | 1,4-Diazepane scaffold | (4-(4-Bromo-2-isopropoxybenzyl)-1,4-diazepan-1-yl)(5-chloropyridin-3-yl)methanone | Intermediate for SARS-CoV-2 Mpro Inhibitor | acs.org |

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's structure relates to its biological activity, guiding the design of more potent and selective drugs. core.ac.uknih.gov The functional handles on this compound allow for systematic modifications to probe these relationships.

In the optimization of the SARS-CoV-2 Mpro inhibitor, the 4-bromo-2-isopropoxybenzyl group, derived from the title compound, was a key component in the SAR exploration. acs.orgscienceopen.com While this specific moiety was used in the final potent compounds, the synthetic route allows for the substitution of other benzaldehydes to understand what features are critical for activity. nih.gov For instance, comparisons with analogues having different substituents at the ortho position (like chloro, cyano, or methoxy) helped establish a clear SAR, indicating that an ortho substituent on the phenyl ring was preferred for potency. acs.org This demonstrates how building blocks like this compound are essential tools for medicinal chemists to fine-tune ligand-protein interactions and optimize drug candidates.

Contributions to Agrochemical Synthesis and Compound Development

Halogenated benzaldehydes are widely utilized as intermediates in the synthesis of agrochemicals. guidechem.com The structural motifs present in this compound are found in various pesticidal and herbicidal molecules. The bromo- and alkoxy-substituted phenyl ring can be a core component of compounds designed to interact with specific biological targets in pests or weeds. While specific examples detailing the use of this compound in publicly available agrochemical research are not extensive, related compounds like 4-bromo-2-chlorobenzonitrile (B136228) are known intermediates for pesticide molecules. guidechem.com This suggests the potential of this compound as a valuable building block for the development of new and effective crop protection agents. ontosight.ai

Utility in Materials Science and Polymer Chemistry

The application of this compound extends beyond life sciences into the realm of materials science. bldpharm.combldpharm.com Its defined structure and reactive sites make it a candidate for creating specialized organic materials and polymers with tailored properties.

This compound is listed as a material building block and an organic monomer for Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com COFs are a class of porous crystalline polymers with ordered structures, and their properties are directly determined by the geometry and functionality of their monomeric units. The aldehyde groups can undergo condensation reactions to form the framework, while the bromo and isopropoxy groups can tune the electronic properties, porosity, and stability of the resulting material. The use of functionalized monomers like this is critical for designing advanced materials for applications in gas storage, catalysis, and electronics. ambeed.com The synthesis of molecularly imprinted polymers (MIPs) using a related compound, 4-bromo-2,5-dimethoxyphenethylamine, further illustrates the utility of such bromo-substituted aromatics in creating polymers with high selectivity for target molecules. mdpi.com

Table 2: Summary of Applications

| Field | Specific Application | Role of this compound |

| Organic Synthesis | Construction of Complex Molecules | Versatile building block for multi-step synthesis |

| Medicinal Chemistry | Synthesis of Pharmaceutical Intermediates | Precursor for SARS-CoV-2 Mpro inhibitors |

| Structure-Activity Relationship (SAR) Studies | Allows for derivatization to probe biological activity | |

| Agrochemicals | Development of New Compounds | Potential intermediate for pesticides and herbicides |

| Materials Science | Monomer for Advanced Polymers | Building block for Covalent Organic Frameworks (COFs) |

Precursor for Specialty Chemicals and Functional Materials

The utility of this compound as a precursor is notably demonstrated in the synthesis of highly specialized molecules with potential therapeutic applications. A key example is its use as a starting material in the development of inhibitors for the main protease (Mpro) of the SARS-CoV-2 virus, the causative agent of COVID-19. acs.org

In a research campaign aimed at optimizing a series of SARS-CoV-2 Mpro inhibitors, this compound was employed in a crucial synthetic step. acs.org The aldehyde functional group of the compound participated in a reductive amination reaction. This reaction is a cornerstone of medicinal chemistry for its efficiency in forming carbon-nitrogen bonds. In this specific synthesis, this compound was reacted with an amine-bearing scaffold to introduce the 4-bromo-2-isopropoxybenzyl moiety into the target inhibitor molecule. acs.org The successful synthesis, which proceeded with a reported yield of 63%, underscores the compound's role as a reliable building block for creating complex pharmaceutical intermediates. acs.org

The incorporation of the structural fragment derived from this compound is a deliberate choice in drug design, where the specific substitution pattern on the phenyl ring is engineered to interact with the target enzyme. This application highlights the compound's value in generating specialty chemicals, where precise molecular architectures are required for biological function.

| Intermediate/Scaffold Synthesized Using this compound | Application | Synthetic Reaction | Ref |

| Amide Library Scaffold | Precursor for SARS-CoV-2 Mpro Inhibitor | Reductive Amination | acs.org |

Design and Synthesis of Ligands and Catalysts

In the realm of molecular design, a ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. The synthesis of enzyme inhibitors is a primary focus of ligand design. This compound serves as an important precursor in the construction of such ligands.

Its application in the synthesis of a SARS-CoV-2 Mpro inhibitor series is a direct example of its role in ligand development. acs.org The ultimate goal of the synthesis was to create a molecule (a ligand) that could bind to the active site of the Mpro enzyme, thereby inhibiting its function and blocking viral replication. The 4-bromo-2-isopropoxybenzyl group, introduced from the aldehyde starting material, becomes a key part of the final ligand's structure. acs.org

The design of such ligands is a meticulous process where different fragments are combined to optimize binding affinity and selectivity for the target protein. The use of this compound allows synthetic chemists to systematically explore how the chemical features of the 4-bromo-2-isopropoxybenzyl moiety affect the ligand's interaction with the enzyme's binding pockets. In the reported research, this building block was used to synthesize a library of potential inhibitors, enabling the exploration of the chemical space around a novel hit compound. acs.org This methodical approach is fundamental to hit-to-lead optimization in modern drug discovery and showcases the compound's strategic importance in the rational design and synthesis of targeted ligands.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-Bromo-2-isopropoxybenzaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

In ¹H NMR spectroscopy, the aldehyde proton is expected to appear as a singlet in the downfield region, typically around δ 10.0 ppm. The protons of the isopropoxy group exhibit characteristic signals: a septet for the methine (CH) proton around δ 4.5-4.7 ppm and a doublet for the six equivalent methyl (CH₃) protons at approximately δ 1.3-1.4 ppm. mdpi.com The aromatic protons appear as multiplets in the region of δ 6.8-7.6 ppm, with their specific chemical shifts and coupling constants determined by the substitution pattern of the bromo, isopropoxy, and aldehyde groups on the benzene (B151609) ring.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates around δ 190 ppm. The carbons of the isopropoxy group are found in the upfield region, with the methine carbon near δ 71-72 ppm and the methyl carbons around δ 22 ppm. rsc.org The aromatic carbons, including the carbon atom bonded to the bromine, produce signals in the approximate range of δ 113-160 ppm. rsc.org

Dynamic studies, such as variable temperature NMR, could be employed to investigate the rotational barrier around the C-O bond of the bulky isopropoxy group, providing insights into conformational preferences.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures. rsc.orgrug.nl

| Atom Type | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | ~10.0 | s (singlet) |

| Aromatic (Ar-H) | 3, 5, 6 | 6.8 - 7.6 | m (multiplet) |

| Isopropoxy (-OCH(CH₃)₂) | Methine (CH) | 4.5 - 4.7 | sept (septet) |

| Isopropoxy (-OCH(CH₃)₂) | Methyl (CH₃) | 1.3 - 1.4 | d (doublet) |

| ¹³C NMR | Aldehyde (-CHO) | ~190 | |

| Aromatic (C-O, C-Br, C-CHO) | 1, 2, 4 | 115 - 160 | |

| Aromatic (C-H) | 3, 5, 6 | 113 - 131 | |

| Isopropoxy (-OCH(CH₃)₂) | Methine (CH) | ~72 | |

| Isopropoxy (-OCH(CH₃)₂) | Methyl (CH₃) | ~22 |

Vibrational Spectroscopy (Infrared and Raman): Analysis of Functional Groups and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within this compound and studying non-covalent molecular interactions.

IR spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound is expected to show a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, typically found around 1680-1700 cm⁻¹. The presence of the isopropoxy group would be confirmed by C-O-C stretching vibrations, which appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching bands are expected above 3000 cm⁻¹, while C-H bending vibrations of the isopropyl group would be visible around 1370-1390 cm⁻¹. The C-Br stretch appears at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy, which relies on changes in polarizability, is complementary to IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. It can be an effective tool for monitoring reactions in real-time, for instance, in continuous-flow synthesis systems. beilstein-journals.org The aromatic ring vibrations would give rise to distinct signals in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups. nih.govnist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (isopropyl) | 2850 - 2980 | Medium-Strong |

| C=O Stretch | Aldehyde | 1680 - 1700 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Variable |

| C-H Bend | Isopropyl (gem-dimethyl) | 1370 - 1390 | Medium |

| C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1250 | Strong |

| C-Br Stretch | Aryl Bromide | 500 - 650 | Medium-Strong |

High-Resolution Mass Spectrometry: Exact Mass Determination and Fragment Analysis for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular weight of a compound with high precision, which allows for the confident determination of its elemental formula. For this compound (C₁₀H₁₁BrO₂), the presence of bromine with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic M/M+2 isotopic pattern for the molecular ion peak, separated by two mass units.

The calculated monoisotopic mass of [C₁₀H₁₁⁷⁹BrO₂]+ is 241.9997 Da. An experimental HRMS measurement confirming this value provides unequivocal evidence for the compound's elemental composition.

Fragment analysis through techniques like tandem mass spectrometry (MS/MS) offers valuable structural information and can provide mechanistic insights into reaction pathways. Common fragmentation pathways for this molecule would likely involve:

Loss of the isopropyl group (C₃H₇) leading to a significant fragment ion.

Alpha-cleavage with the loss of a hydrogen atom from the aldehyde.

Loss of the formyl radical (CHO) or carbon monoxide (CO).

Cleavage of the ether bond.

Table 3: Predicted HRMS Fragments for this compound

| Ion Formula | Description | Calculated m/z (for ⁷⁹Br) |

|---|---|---|

| [C₁₀H₁₁BrO₂]⁺ | Molecular Ion [M]⁺ | 241.9997 |

| [C₇H₆BrO₂]⁺ | Loss of propene [M - C₃H₆]⁺ | 200.9582 |

| [C₇H₅BrO]⁺ | Loss of isopropanol (B130326) [M - C₃H₈O]⁺ | 199.9527 |

| [C₉H₈BrO]⁺ | Loss of formyl radical [M - CHO]⁺ | 210.9813 |

X-ray Crystallography: Elucidation of Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although specific crystallographic data for this compound is not widely published, the technique is invaluable for resolving any structural ambiguities.

Should suitable crystals be obtained, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This would confirm the planar geometry of the benzene ring and the spatial arrangement of the aldehyde and isopropoxy substituents. Furthermore, it would reveal crucial information about the supramolecular assembly, detailing intermolecular interactions such as halogen bonding (C-Br···O), dipole-dipole interactions, or π-stacking, which govern the crystal packing. This information is vital for understanding the material's physical properties and for rational drug design when the molecule is used as a scaffold. acs.orgscienceopen.com

Advanced Chromatographic Techniques for Purity Assessment and Process Monitoring

Advanced chromatographic techniques are essential for both the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods used to determine the purity of a sample, often with a threshold of ≥95% required for subsequent synthetic steps. bldpharm.com These techniques separate the target compound from starting materials, reagents, and any side-products generated during its synthesis.

When coupled with a mass spectrometer (LC-MS), these methods provide not only retention time data but also mass information for each separated component, aiding in the identification of impurities. acs.orgnih.gov Gas Chromatography (GC), often paired with Mass Spectrometry (GC-MS), is another powerful technique for analyzing volatile compounds and can be used to assess purity and monitor reaction progress. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability. These methods are critical for quality control in both academic research and industrial production. rsc.org

Theoretical and Computational Chemistry Investigations of 4 Bromo 2 Isopropoxybenzaldehyde

Density Functional Theory (DFT) Studies: Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 4-bromo-2-isopropoxybenzaldehyde, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), can elucidate its fundamental electronic properties and predict its reactivity. frontiersin.orgrsc.org

A primary step in DFT analysis is the optimization of the molecule's geometry to find its lowest energy conformation. This optimized structure serves as the basis for all subsequent property calculations. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. frontiersin.org For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the bromine atom, while the LUMO is anticipated to be centered on the electron-deficient benzaldehyde (B42025) moiety.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, using a color gradient to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. rsc.orgnih.gov For this compound, the MEP would show a region of negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack, while regions of positive potential would be found near the aldehyde proton and the carbon atom of the carbonyl group, indicating susceptibility to nucleophilic attack.

Furthermore, DFT can predict various spectroscopic properties. For instance, theoretical calculations of one-bond spin-spin coupling constants (¹JCH) can be correlated with experimental NMR data to understand the effects of substituents on chemical shifts. acs.org Vibrational frequencies calculated via DFT can be compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands corresponding to specific functional groups, such as the C=O stretch of the aldehyde and the C-O-C stretch of the isopropoxy ether. nih.gov

Table 1: Predicted Electronic Properties of Substituted Benzaldehydes via DFT This table presents typical electronic properties that can be calculated for this compound using DFT methodologies, with example values based on studies of similar substituted benzaldehydes.

| Property | Description | Predicted Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 4.0 to 5.0 eV |

| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO) | 6.0 to 7.0 eV |

| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO) | 1.5 to 2.5 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.5 to 4.0 Debye |

Molecular Dynamics (MD) Simulations: Conformational Analysis and Ligand-Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational landscape, its interaction with its environment (like a solvent), and its binding dynamics with a target receptor. nih.govnih.gov

When studying the molecule in a solvent like water, MD simulations can provide detailed information about solvation shells. The radial distribution function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute, revealing how water molecules structure themselves around the hydrophobic and hydrophilic parts of the compound. nih.gov

In the context of drug design, where derivatives of this compound might be developed as ligands for biological targets, MD simulations are crucial for understanding ligand-binding dynamics. nih.gov After docking a ligand into a protein's active site, an MD simulation can assess the stability of the binding pose. nih.gov Analysis of the simulation trajectory, by calculating metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can show how the ligand and protein move and adapt to each other. nih.gov This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex and can help predict the binding affinity. nih.govnih.gov

Table 2: Typical Parameters for an MD Simulation of this compound This table outlines the typical setup and parameters for conducting an MD simulation on the title compound in a solvent.

| Parameter | Description | Typical Value/Setting |

| Force Field | A set of parameters to describe the potential energy of the system | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit representation of solvent molecules | TIP3P or SPC/E water model |

| System Size | Number of atoms in the simulation box | ~10,000 - 50,000 atoms |

| Ensemble | Thermodynamic conditions (constant Number of atoms, Volume, Temperature) | NVT, then NPT |

| Temperature | Simulation temperature | 298 K or 310 K (body temp.) |

| Pressure | Simulation pressure (for NPT ensemble) | 1 bar |

| Simulation Time | Total duration of the simulation | 100 ns - 1 µs |

| Time Step | Integration time step for Newton's equations of motion | 2 fs |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and high-energy transition states that are often impossible to observe experimentally. Using DFT, the potential energy surface of a reaction can be mapped out, providing a step-by-step description of bond-breaking and bond-forming events. frontiersin.org

For this compound, two key reactive sites are the aldehyde group and the carbon-bromine bond. Reactions at the aldehyde, such as the formation of a Schiff base with an amine, can be modeled to understand the mechanism. Such a study on benzaldehyde derivatives has shown a multi-step process involving an initial nucleophilic attack to form a hemiaminal intermediate (via transition state TS1), followed by an internal rearrangement (TS2) and subsequent dehydration (TS3) to yield the final imine product. nih.govresearchgate.net

The carbon-bromine bond makes the molecule a suitable substrate for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Computational studies on the Suzuki reaction with bromo-aromatics have detailed the full catalytic cycle. nih.govresearchgate.net This cycle typically involves three main stages:

Oxidative Addition: The C-Br bond of this compound adds to a low-valent palladium catalyst (e.g., Pd(0)). DFT calculations can determine the activation energy barrier for this rate-determining step. nih.govrsc.org

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center, displacing the bromide. The role of the base in this step, either by activating the organoboron species or the palladium complex, can be computationally investigated. acs.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. pku.edu.cn

By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed, allowing for the identification of the rate-limiting step and providing insights into how catalyst, substrate, and solvent structure influence reaction outcomes. researchgate.netrsc.org

Table 3: Representative Calculated Activation Energies for Key Mechanistic Steps This table provides examples of activation energies (ΔE‡) for reaction steps relevant to this compound, based on DFT studies of analogous systems.

| Reaction Type | Mechanistic Step | Reactant System | Activation Energy (kcal/mol) |

| Suzuki Coupling | Oxidative Addition (C-Br) | Bromobenzene + Pd-Zeolite | 2.6 nih.gov |

| Suzuki Coupling | Reductive Elimination (C-C) | Biphenyl on Pd-Zeolite | 17.7 nih.gov |

| Schiff Base Formation | Hemiaminal Formation (TS1) | Benzaldehyde + Amine | ~15-20 |

| Schiff Base Formation | Dehydration (TS3) | Hemiaminal | ~25-35 |

| Aldol (B89426) Reaction | C-C Bond Formation | Benzaldehyde + Acetone | ~20-25 researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Studies on Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to create predictive models that correlate the chemical structure of compounds with their physicochemical properties or biological activities. science.govlew.ro While no specific QSPR studies focused solely on derivatives of this compound are available, the methodology is widely applied to substituted benzaldehydes and other aromatic compounds. acs.orgnih.govnih.gov

A QSPR study on derivatives of this compound would involve several key steps:

Dataset Creation: A series of derivatives would be synthesized or computationally designed. This typically involves modifying substituents at various positions on the benzene (B151609) ring.

Property Measurement: A specific property or activity of interest is measured for all compounds in the series. This could be a physical property (e.g., solubility, boiling point), a measure of reactivity, or a biological endpoint (e.g., IC₅₀ value against an enzyme). nih.govnih.gov

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), hydrophobic (e.g., logP), and topological properties. researchgate.net

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links a subset of the most relevant descriptors to the measured property. ijpsonline.com

Validation: The predictive power of the model is rigorously tested using statistical validation methods, such as cross-validation and prediction on an external test set of compounds not used in model creation.

For example, a QSAR study on benzaldehyde derivatives acting as phenoloxidase inhibitors found that inhibitory activity was significantly correlated with the hydrophobicity of the para substituent (described by the Hansch-Fujita π value) and the presence of an ortho-hydroxyl group. nih.gov A QSPR model could similarly be developed for derivatives of this compound to predict properties like their efficacy as precursors in cross-coupling reactions or their potential as bioactive agents, thereby guiding the synthesis of new compounds with optimized characteristics.

Table 4: Illustrative Data for a Hypothetical QSPR Study on this compound Derivatives This table shows the type of data that would be generated for a QSPR analysis. A series of derivatives (R¹, R²) would be created, and for each, molecular descriptors would be calculated and correlated with a measured property (e.g., Target Property Y).

| Compound | R¹ | R² | logP (Hydrophobicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) | Target Property Y |

| Parent | H | H | 3.5 | 55.4 | 3.2 D | (measured value) |

| Derivative 1 | -F | H | 3.6 | 55.2 | 4.1 D | (measured value) |

| Derivative 2 | -Cl | H | 4.0 | 58.0 | 4.0 D | (measured value) |

| Derivative 3 | H | -CH₃ | 4.0 | 60.0 | 3.1 D | (measured value) |

| Derivative 4 | H | -NO₂ | 3.3 | 57.5 | 5.5 D | (measured value) |

| Derivative 5 | -F | -CH₃ | 4.1 | 59.8 | 4.0 D | (measured value) |

Green Chemistry and Sustainable Synthesis of 4 Bromo 2 Isopropoxybenzaldehyde and Its Derivatives

Atom Economy and Waste Minimization Strategies in Synthetic Design

Atom economy, a concept developed by Barry Trost, is a central pillar of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. In the synthesis of 4-Bromo-2-isopropoxybenzaldehyde and its derivatives, maximizing atom economy is crucial for sustainable process design. researchgate.net

Traditional multi-step syntheses of substituted benzaldehydes can suffer from low atom economy due to the use of protecting groups and stoichiometric reagents that are not incorporated into the final product. For instance, a synthetic route involving the protection of an aldehyde, followed by metalation and subsequent bromination, generates significant waste from the protective groups and stoichiometric metalating agents.

Strategies to improve atom economy and minimize waste in the synthesis of compounds like this compound include:

Catalytic Direct C-H Borylation: Instead of traditional bromination methods that use stoichiometric amounts of bromine and a Lewis acid, catalytic C-H borylation followed by a Suzuki-Miyaura coupling represents a more atom-economical route. rsc.org This approach, using catalytic amounts of an iridium-based system, can directly functionalize the aromatic ring, thereby reducing the formation of inorganic salts as byproducts. rsc.org

Tandem Reactions: Designing synthetic pathways where multiple bond-forming events occur in a single pot without isolating intermediates can significantly reduce waste from solvents and purification steps. Cross-metathesis reactions, for example, are inherently atom-economical and can be incorporated into tandem sequences. researchgate.net

Process Analysis and Waste Stream Valorization: A systematic analysis of the entire synthetic process can identify sources of waste. Decisions made in the early stages of synthetic route design are critical, as they can determine up to 80% of the capital cost and waste generation. researchgate.net For example, byproducts from one reaction step could potentially be used as starting materials for other processes.

The following table outlines a comparison of synthetic strategies based on atom economy principles.

| Synthetic Strategy | Reagents | Key Advantages | Key Disadvantages |

| Traditional Bromination | Br₂, FeBr₃ | High regioselectivity in some cases. | Low atom economy, generation of stoichiometric byproducts. |

| Direct C-H Borylation/Coupling | B₂pin₂, Iridium catalyst, Pd catalyst | High atom economy, milder conditions. rsc.org | May require more complex catalytic systems. rsc.org |

| Alkylation of a Precursor | Isopropyl bromide, K₂CO₃ | High yield and good for scalability. | Generates salt byproducts. |

Development of Eco-Friendly Solvents and Solvent-Free Methodologies

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of benign alternatives or, ideally, the elimination of solvents altogether.

In the synthesis of derivatives of this compound, such as in condensation reactions, solvent-free approaches have proven effective. For example, the crossed aldol (B89426) condensation of aromatic aldehydes with cyclic ketones can be carried out efficiently under solvent-free conditions using a heterogeneous catalyst. tandfonline.com This not only reduces solvent waste but can also simplify product purification. tandfonline.comsid.ir Similarly, the synthesis of various heterocyclic compounds from aromatic aldehydes has been successfully achieved without solvents, often with the aid of recyclable catalysts. sid.irscirp.org

When a solvent is necessary, the focus shifts to greener alternatives. Water is an ideal green solvent due to its non-toxicity and availability, and its use in reactions like the Heck coupling has been demonstrated with iron-based catalysts. mdpi.com Other eco-friendly solvent options include:

Supercritical Fluids: Supercritical CO₂, for instance, can be a replacement for conventional organic solvents and allows for easy product separation.

Ionic Liquids: These salts, which are liquid at low temperatures, have negligible vapor pressure, reducing air pollution. They can act as both solvents and catalysts in various reactions. scirp.org

Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene™ (dihydrolevoglucosenone), are becoming viable alternatives to traditional polar aprotic solvents like DMF.

The table below summarizes the advantages of eco-friendly solvent strategies.

| Method | Example Solvents/Conditions | Key Advantages |

| Solvent-Free Synthesis | Neat reaction mixture, often with grinding or heating. | Eliminates solvent waste, simplifies purification, can increase reaction rates. tandfonline.comsid.irscirp.org |

| Aqueous Media | Water | Non-toxic, inexpensive, non-flammable. mdpi.com |

| Ionic Liquids | [bmim]HSO₄ | Low vapor pressure, recyclable, can enhance reaction rates and selectivity. scirp.org |

Energy-Efficient Synthetic Protocols

Reducing energy consumption is another cornerstone of green chemistry. Innovative technologies that provide energy to reactions more efficiently than conventional heating methods are being increasingly adopted.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields. uns.ac.iduns.ac.id The heating is rapid and uniform, which can minimize the formation of side products.

While specific MAOS protocols for this compound are not extensively documented, the synthesis of related compounds demonstrates its applicability. For example, the synthesis of chalcone (B49325) derivatives from substituted benzaldehydes has been achieved with high yields in significantly shorter reaction times using microwave irradiation compared to conventional methods. uns.ac.iduns.ac.id The synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles from benzaldehydes has also been efficiently performed under microwave conditions with a recyclable catalyst. jsynthchem.com This suggests that key steps in the synthesis of this compound, such as etherification or subsequent derivatization, could be optimized using MAOS to save time and energy.

| Method | Reaction Time | Yield | Reference |

| Conventional Synthesis of 4'-bromochalcone | 3 hours | 94.61% | uns.ac.iduns.ac.id |

| Microwave-Assisted Synthesis of 4'-bromochalcone | 45 seconds | 89.39% | uns.ac.iduns.ac.id |

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, improved safety for hazardous reactions, and easier scalability. nih.govrsc.org

The synthesis of benzaldehyde (B42025) and its derivatives is well-suited for continuous flow processing. For instance, a continuous flow method for preparing benzaldehyde from benzyl (B1604629) dichloride in a microchannel reactor has been developed, reducing reaction times from hours to minutes. google.com For the industrial-scale production of substituted benzaldehydes like this compound, continuous flow reactors can enhance efficiency and safety. It has been suggested that continuous flow bromination can lead to a 20-30% higher yield and a 90% atom economy for bromine compared to batch processes. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can minimize the formation of impurities and improve product consistency. nih.govgoogle.com

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Time | Hours | Minutes google.com |

| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, precise temperature control rsc.org |

| Safety | Higher risk with hazardous reagents | Improved safety due to small reaction volumes rsc.org |

| Scalability | Often challenging | More straightforward "scaling-out" nih.gov |

Design and Application of Sustainable Catalytic Systems

Catalysis is a fundamental tool in green chemistry, as catalysts can enable reactions with higher efficiency and selectivity while being used in small amounts. Sustainable catalysis focuses on using catalysts that are non-toxic, derived from abundant materials, and can be easily recovered and reused.

Several types of recyclable heterogeneous catalysts are applicable to the synthesis of aromatic aldehydes and their derivatives: